molecular formula C22H18F5N3O4 B13390879 4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid

4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid

Cat. No.: B13390879
M. Wt: 483.4 g/mol
InChI Key: MKLKAQMPKHNQPR-UHFFFAOYSA-N
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Description

4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . This intermediate is then further reacted with 3-(trifluoromethyl)phenol to introduce the phenoxy group.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to improve yield and reduce costs. Industrial methods often involve the use of catalysts and optimized reaction conditions to ensure high purity and efficiency. For example, the use of nanoscale titanium dioxide as a catalyst in esterification reactions can significantly enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways, such as succinate dehydrogenase in fungi, leading to antifungal effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid is unique due to its combination of difluoromethyl, trifluoromethyl, phenoxy, and benzoic acid groups

Properties

Molecular Formula

C22H18F5N3O4

Molecular Weight

483.4 g/mol

IUPAC Name

4-[1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)

InChI Key

MKLKAQMPKHNQPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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